molecular formula C30H24CuF2O4 B154044 Copper 2-(3-fluoro-4-phenylphenyl)propanoate CAS No. 133214-12-7

Copper 2-(3-fluoro-4-phenylphenyl)propanoate

Cat. No. B154044
M. Wt: 550 g/mol
InChI Key: CVWWJKUZJCMJPB-UHFFFAOYSA-L
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Description

Copper 2-(3-Fluoro-4-Phenylphenyl)Propanoate is a chemical compound with the CAS No. 133214-12-7 . It has a molecular weight of 550.05 and a molecular formula of C30H24CuF2O4 .


Molecular Structure Analysis

The molecular structure analysis of Copper 2-(3-Fluoro-4-Phenylphenyl)Propanoate can be performed using various techniques such as NMR, HPLC, LC-MS, UPLC . Unfortunately, the specific details of the molecular structure are not provided in the search results.

Safety And Hazards

While the specific safety and hazards of Copper 2-(3-Fluoro-4-Phenylphenyl)Propanoate are not mentioned in the search results, it’s important to note that copper compounds can present various hazards. For example, copper oxides can cause serious eye damage, skin irritation, and are harmful if swallowed or inhaled . They are also toxic to aquatic life .

properties

IUPAC Name

copper;2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H13FO2.Cu/c2*1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2*2-10H,1H3,(H,17,18);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWWJKUZJCMJPB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CuF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928004
Record name Copper(2+) bis[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper 2-(3-fluoro-4-phenylphenyl)propanoate

CAS RN

133214-12-7
Record name Copper flurbiprofen complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133214127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) bis[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPPER FLURBIPROFEN COMPLEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C23PD13OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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